molecular formula C11H12N2O4S B1605134 2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide CAS No. 53971-22-5

2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide

Cat. No.: B1605134
CAS No.: 53971-22-5
M. Wt: 268.29 g/mol
InChI Key: SEHQSTFDJKDJQL-UHFFFAOYSA-N
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Description

2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide: is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms. The 1,1-dioxide group indicates the presence of two oxygen atoms double-bonded to the sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenesulfonamide with chloroacetic acid ethyl ester under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzothiadiazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions: 2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, 2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide has shown potential as an antimicrobial and antiviral agent. It has also been studied for its antihypertensive and antidiabetic properties .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity .

Mechanism of Action

The mechanism of action of 2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit the activity of certain kinases or modulate ion channels, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide is unique due to its specific structural features and the presence of the 1,1-dioxide group. This makes it a valuable intermediate in synthetic chemistry and a potential therapeutic agent with diverse applications .

Properties

IUPAC Name

ethyl 2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-2-17-11(14)7-10-12-8-5-3-4-6-9(8)18(15,16)13-10/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHQSTFDJKDJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NS(=O)(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349733
Record name AG-F-86179
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53971-22-5
Record name AG-F-86179
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 12 (2.50 g, 8.73 mmol) in phosphorous oxychloride (50 mL) was heated under reflux for 6 h, cooled to room temperature, and concentrated in vacuo. The residue was dissolved in ethyl acetate (200 mL) and extracted with saturated Na2CO3 (100 mL). The organic layer was washed with 1 N HCl (50 mL), dried over MgSO4, and concentrated in vacuo to give 4c (1.99 g, 85%) as a yellow solid. 1H NMR (400 MHz, D6-DMSO) δ 12.22 (s, 1H), 7.79 (d, J=12 Hz, 1 H), 7.67 (t, J=10 Hz, 1 H), 7.45 (t, J=8 Hz, 1 H), 7.30 (d, J=8 Hz, 1 H), 4.15 (dt, J=7.2, 7.2 Hz, 2H), 3.69 (s, 2 H), 1.21 (t, J=7.2 Hz, 3 H).
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide
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2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide
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2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide
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2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide
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2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide

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